![molecular formula C17H20FN5OS B4618860 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4618860.png)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiadiazole compounds involves multi-step chemical reactions, including the amidation process using EDC and HOBt in acetonitrile solvent at room temperature. These methods are crucial for creating a wide range of biologically active molecules, with each step carefully characterized by spectroscopic methods such as 1H NMR, IR, and MS, alongside elemental analysis (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Molecular Structure Analysis
Structural analysis of thiadiazole derivatives reveals a "V" shaped conformation with aromatic planes and various intermolecular interactions, including hydrogen bonds and π-interactions, contributing to their stable crystalline forms. These structural details are elucidated through X-ray diffraction and NMR techniques, offering insights into the compound's molecular geometry and electronic structure (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole compounds undergo various chemical reactions, including chloroacetylation and reactions with piperidine, to form novel derivatives. These reactions are significant for exploring the chemical reactivity and potential applications of these compounds. The antimicrobial activities of synthesized compounds indicate their reactivity and functional utility in biological contexts (Abdelmajeid, Amine, & Hassan, 2017).
Physical Properties Analysis
The physical properties, including solubility and melting points, of thiadiazole derivatives are characterized using standard analytical techniques. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. The electrochemical properties and reduction mechanisms of similar compounds offer insights into their stability and reactivity under various conditions (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including their reactivity, stability, and interactions with other molecules, are explored through various studies. The synthesis of nonionic surfactants containing piperazine and thiadiazole and their evaluation for microbiological activities highlight the chemical versatility and potential utility of these compounds (Abdelmajeid, Amine, & Hassan, 2017).
Applications De Recherche Scientifique
Anticancer Potential
Compounds with structural similarities to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide have been synthesized and tested for their anticancer properties. For instance, derivatives of imidazothiadiazole have shown significant cytotoxic activities against various cancer cell lines, particularly breast cancer, through molecular modeling and anticancer screening studies. The evaluation of these compounds' cytotoxic activities provides insights into their potential therapeutic applications in oncology (Sraa Abu-Melha, 2021).
Antimicrobial Activities
Research into isoxazolinyl oxazolidinones, which share a similar piperazine moiety, has demonstrated potent antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This suggests that compounds with the piperazine ring can be effective in treating infections resistant to conventional antibiotics (V. Varshney et al., 2009).
Inhibitory Effects on Biochemical Pathways
Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have highlighted the importance of structural modifications to enhance metabolic stability and efficacy. Compounds designed with various heterocycles, including those resembling the structural features of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, have shown similar in vitro potency and in vivo efficacy, suggesting their utility in targeting cancer cell growth and proliferation (Markian M Stec et al., 2011).
Leishmanicidal Activity
Compounds incorporating the 1,3,4-thiadiazole moiety, similar to the core structure of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, have been synthesized and evaluated for their leishmanicidal activity against Leishmania major promastigotes. These studies reveal the potential application of such compounds in treating leishmaniasis, with some derivatives showing strong activity compared to standard treatments (A. Foroumadi et al., 2005).
Propriétés
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS/c18-13-3-1-2-4-14(13)23-9-7-22(8-10-23)11-15(24)19-17-21-20-16(25-17)12-5-6-12/h1-4,12H,5-11H2,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMSQFWOEZLSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



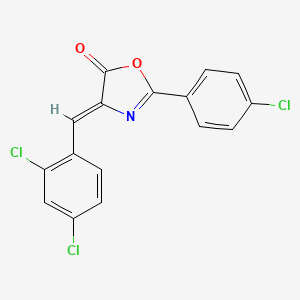
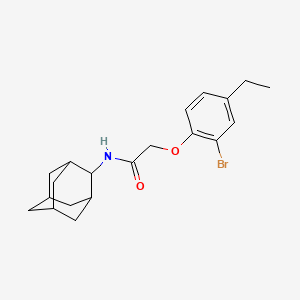
![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4618807.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4618809.png)
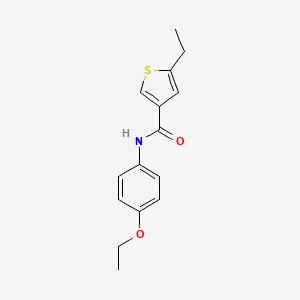
![N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618818.png)

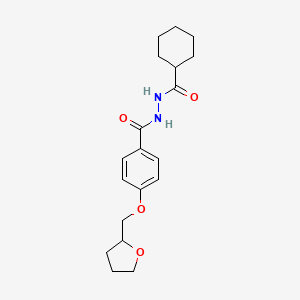

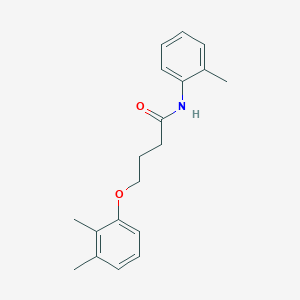
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4618864.png)
![N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4618878.png)
